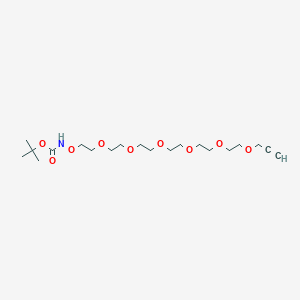

t-Boc-aminooxy-PEG6-propargyl

概要

説明

t-Boc-aminooxy-PEG6-propargyl is a polyethylene glycol-based compound that serves as a bifunctional linker molecule. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The compound contains a propargyl group that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a stable triazole linkage. Additionally, the protected aminooxy group can be deprotected under mild acidic conditions to react with aldehydes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-aminooxy-PEG6-propargyl typically involves the following steps:

Protection of the aminooxy group: The aminooxy group is protected with a tert-butoxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.

Attachment of the polyethylene glycol (PEG) spacer: The PEG spacer is introduced to increase the solubility of the compound in aqueous media.

Introduction of the propargyl group: The propargyl group is attached to the PEG spacer, enabling the compound to participate in click chemistry reactions.

The reaction conditions for these steps often involve the use of mild acidic conditions for deprotection and copper catalysts for the azide-alkyne cycloaddition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .

化学反応の分析

Types of Reactions

t-Boc-aminooxy-PEG6-propargyl undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages

Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy group, which can then react with aldehydes.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.

Mild Acids: Used for the deprotection of the t-Boc group.

Major Products

Triazole Linkages: Formed from the reaction between the propargyl group and azide-bearing compounds.

Aldehyde Adducts: Formed from the reaction between the deprotected aminooxy group and aldehydes

科学的研究の応用

Bioconjugation Applications

Aminooxy Group Functionality

The aminooxy group in t-Boc-aminooxy-PEG6-propargyl facilitates the formation of stable oxime linkages with aldehydes or ketones, making it valuable for bioconjugation. This property allows researchers to attach biomolecules such as proteins, peptides, and drugs to various carriers or surfaces, enhancing the specificity and efficacy of therapeutic agents .

Deprotection and Reactivity

The t-Boc group serves as a protective moiety that can be selectively removed under mild acidic conditions. This feature enables the aminooxy group to participate in subsequent reactions, allowing for tailored modifications of biomolecules . The versatility in reactivity is essential for creating complex bioconjugates used in targeted therapies.

Click Chemistry Applications

Propargyl Group Utility

The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. This reaction allows for the rapid and reliable conjugation of this compound with azide-bearing compounds, yielding stable triazole linkages . This efficiency is particularly beneficial in drug discovery and development processes.

Applications in Drug Delivery Systems

Pegylated compounds like this compound enhance the solubility and stability of therapeutic agents. By utilizing click chemistry, researchers can develop advanced drug delivery systems that improve targeting precision while minimizing off-target effects . This approach is critical in designing nanoparticles and liposomes that deliver drugs directly to diseased tissues.

Therapeutic Development

Targeted Therapies

The unique combination of functional groups allows for the design of targeted therapies that enhance drug efficacy while reducing side effects. For instance, conjugating anticancer drugs with this compound can lead to improved pharmacokinetics and biodistribution profiles .

Case Studies in Research

Recent studies have demonstrated the effectiveness of using this compound in creating targeted drug delivery systems. For example, research has shown its application in conjugating chemotherapeutic agents to monoclonal antibodies, significantly improving therapeutic outcomes in cancer treatment .

作用機序

t-Boc-aminooxy-PEG6-propargyl exerts its effects through its bifunctional nature:

Click Chemistry: The propargyl group participates in CuAAC reactions, forming stable triazole linkages with azide-bearing compounds. .

PROTAC Synthesis: In the context of PROTACs, the compound acts as a linker connecting two different ligands. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein.

類似化合物との比較

t-Boc-aminooxy-PEG6-propargyl is unique due to its combination of a propargyl group and a protected aminooxy group, along with a PEG spacer. Similar compounds include:

t-Boc-aminooxy-PEG4-propargyl: Similar structure but with a shorter PEG spacer.

t-Boc-aminooxy-PEG8-propargyl: Similar structure but with a longer PEG spacer.

t-Boc-aminooxy-PEG6-azide: Contains an azide group instead of a propargyl group, allowing it to react with alkyne-bearing compounds

These compounds share similar functionalities but differ in the length of the PEG spacer or the reactive group, which can influence their solubility, reactivity, and applications.

生物活性

t-Boc-aminooxy-PEG6-propargyl is a specialized compound that serves as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. This compound is characterized by its unique structure, which includes a t-Boc (tert-butyloxycarbonyl) protecting group, a polyethylene glycol (PEG) moiety, and a propargyl functional group. This configuration enables its application in targeted protein degradation, a promising area in drug discovery and therapeutic development.

| Property | Value |

|---|---|

| CAS Number | 2093152-83-9 |

| Molecular Formula | C₁₉H₃₅N₁O₈ |

| Molecular Weight | 391.46 g/mol |

| Solubility | Soluble in DMSO and water |

This compound functions primarily as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to target proteins for ubiquitination, leading to their degradation by the proteasome. The PEG component enhances solubility and provides flexibility, while the propargyl group allows for click chemistry applications, facilitating the conjugation of various biomolecules.

Key Mechanisms:

- Ubiquitin-Proteasome Pathway : this compound aids in harnessing this pathway for selective protein degradation.

- Click Chemistry : The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient bioconjugation with azide-containing molecules.

Applications in Research

This compound has been utilized in various biological studies, particularly those focusing on targeted protein degradation and drug delivery systems. Its role as a linker has been highlighted in multiple studies:

- Targeted Protein Degradation : By linking E3 ligases to specific target proteins, researchers can selectively degrade proteins implicated in diseases such as cancer.

- Antibody-Drug Conjugates (ADCs) : Its properties allow for the development of ADCs that can deliver cytotoxic agents directly to cancer cells, minimizing systemic toxicity.

- Cell Imaging and Tracking : The compound's ability to form stable bonds via click chemistry facilitates its use in labeling and tracking cells in vivo.

Case Studies

- PROTAC Development : A study demonstrated the efficacy of this compound in synthesizing PROTACs targeting the BCR-ABL fusion protein, commonly associated with chronic myeloid leukemia (CML). The resulting PROTAC exhibited significant anti-tumor activity in vitro and in vivo.

- Antibody-Drug Conjugate Research : In another investigation, researchers used this compound to construct ADCs targeting HER2-positive breast cancer cells. The study reported enhanced therapeutic efficacy and reduced off-target effects compared to traditional chemotherapeutics.

特性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO9/c1-5-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-21-19(22)30-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTCIKPJPWPYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901136423 | |

| Record name | 3,6,9,12,15,18,21-Heptaoxa-2-azatetracos-23-ynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901136423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2093152-83-9 | |

| Record name | 3,6,9,12,15,18,21-Heptaoxa-2-azatetracos-23-ynoic acid, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2093152-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21-Heptaoxa-2-azatetracos-23-ynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901136423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。